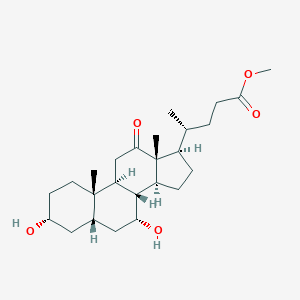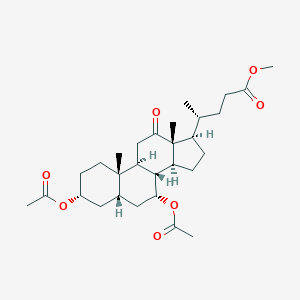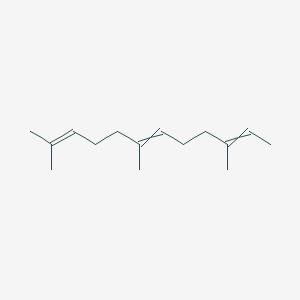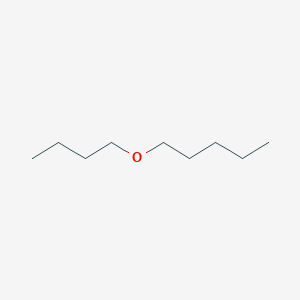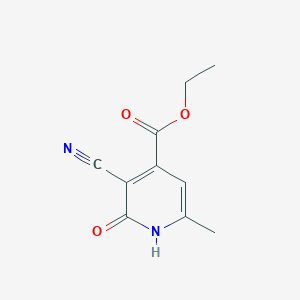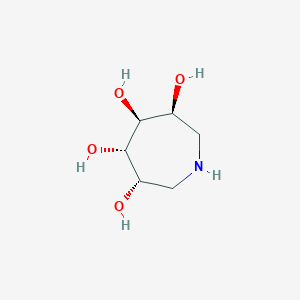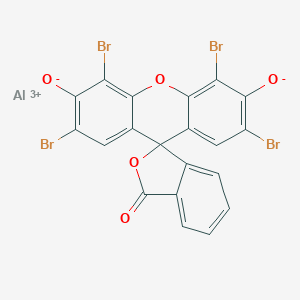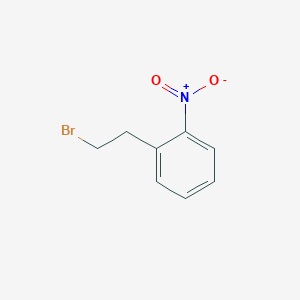
1-(2-Bromoethyl)-2-nitrobenceno
Descripción general
Descripción
1-(2-Bromoethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Bromoethyl)-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Bromoethyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
“1-(2-Bromoethyl)-2-nitrobenceno” es un intermedio valioso en la síntesis orgánica. Se utiliza para construir arquitecturas moleculares complejas debido a su grupo bromoetílico reactivo, que puede sufrir transformaciones adicionales. Por ejemplo, puede participar en reacciones de acoplamiento catalizadas por paladio para formar enlaces carbono-carbono, esenciales en la síntesis de productos farmacéuticos y agroquímicos .
Investigación Farmacéutica
En la investigación farmacéutica, “this compound” sirve como precursor para la síntesis de diversas moléculas bioactivas. Su transformación en aminas, por ejemplo, es crucial para crear compuestos con posibles aplicaciones terapéuticas, como agentes antitumorales o antibacterianos .
Ciencia de Materiales
La utilidad del compuesto se extiende a la ciencia de materiales, donde se puede utilizar para modificar las propiedades superficiales de los materiales. Al incorporar “this compound” en polímeros, los investigadores pueden mejorar las propiedades ignífugas o la conductividad eléctrica de los materiales, haciéndolos adecuados para aplicaciones tecnológicas avanzadas .
Química Analítica
En la química analítica, los derivados de “this compound” se pueden emplear como estándares o reactivos. Son particularmente útiles en el desarrollo de métodos cromatográficos para detectar y cuantificar compuestos relacionados en mezclas complejas .
Estudios Ambientales
“this compound” también se estudia por su impacto ambiental. Los investigadores examinan su comportamiento en los ecosistemas, incluida su biodegradabilidad y su potencial de bioacumulación, asegurando que su uso en aplicaciones industriales no afecte negativamente al medio ambiente .
Aplicaciones Industriales
Finalmente, en aplicaciones industriales, “this compound” es un intermedio en la síntesis de colorantes, pigmentos y otros productos químicos especiales. Su papel en estos procesos es fundamental debido a su capacidad para introducir átomos de bromo en moléculas orgánicas, lo que puede alterar significativamente sus propiedades químicas y físicas .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(2-Bromoethyl)-2-nitrobenzene has been found to play a role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It interacts with various enzymes and proteins, serving as a building block for complex organic molecules . The nature of these interactions is largely dependent on the specific biochemical reaction in which 1-(2-Bromoethyl)-2-nitrobenzene is involved.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Bromoethyl)-2-nitrobenzene is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of exposure to this compound.
Metabolic Pathways
The metabolic pathways involving 1-(2-Bromoethyl)-2-nitrobenzene are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
1-(2-bromoethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIPOVZERLCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494319 | |
| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16793-89-8 | |
| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

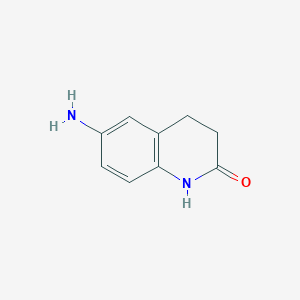


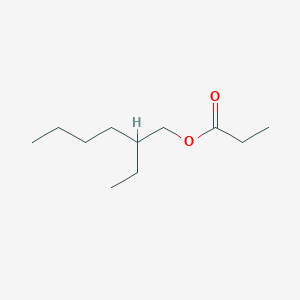
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

